

Physical and chemical properties of Butylparaben-d9

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Compound of Interest		
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Butylparaben-d9: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physical and chemical properties of **Butylparaben-d9**, a deuterated analog of Butylparaben. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analyses. This guide details its physicochemical characteristics, and provides experimental protocols for its application in analytical methodologies.

Core Physical and Chemical Properties

Butylparaben-d9, with the chemical name 4-Hydroxybenzoic acid butyl-d9 ester, is a stable isotope-labeled version of Butylparaben where nine hydrogen atoms on the butyl group have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to the unlabeled compound, a critical feature for its use as an internal standard in mass spectrometry-based assays. While specific experimental values for some physical properties of the deuterated form are not extensively published, they are predicted to be very similar to those of non-deuterated Butylparaben due to the subtle effects of deuterium substitution on bulk physical properties.[1][2]



Table 1: Physical and Chemical Properties of Butylparaben-d9

Property	Value	Source(s)
Molecular Formula	C11H5D9O3	[3]
Molecular Weight	203.28 g/mol	[3]
Monoisotopic Mass	203.1508 u	[3]
Appearance	Neat	[4]
Purity	>95% (HPLC)	[3]
Storage Temperature	+4°C	[3]
SMILES	[2H]C([2H])([2H])C([2H]) ([2H])C([2H])([2H])C([2H]) ([2H])OC(=O)c1ccc(O)cc1	[4]
InChI	InChI=1S/C11H14O3/c1-2-3-8- 14-11(13)9-4-6-10(12)7-5- 9/h4-7,12H,2- 3,8H2,1H3/i1D3,2D2,3D2,8D2	[3]

Table 2: Physical and Chemical Properties of Butylparaben (Non-deuterated) for Reference



Property	Value	Source(s)
Molecular Formula	C11H14O3	[5]
Molecular Weight	194.23 g/mol	[5]
Melting Point	68-69 °C	[6]
Boiling Point	Not readily available	
Solubility in Water	Slightly soluble	[6]
Solubility in Organic Solvents	Soluble in acetone, ethanol, chloroform, glycerin, and propylene glycol.	[6]
Appearance	Colorless, odorless, crystalline powder.	[6]

Experimental Protocols: Utilization as an Internal Standard

The primary application of **Butylparaben-d9** is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[7] Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation.[8] This co-elution and similar ionization behavior allow for accurate quantification by correcting for analyte loss and variations in instrument response.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for Paraben Analysis in Cosmetics

This protocol provides a general framework for the quantification of parabens in cosmetic products using **Butylparaben-d9** as an internal standard.

1. Sample Preparation and Extraction:



- Objective: To extract the target parabens and the internal standard from the complex cosmetic matrix.
- Procedure:
 - Weigh approximately 0.1 g of the cosmetic sample into a centrifuge tube.
 - Spike the sample with a known concentration of Butylparaben-d9 solution. The concentration should be similar to the expected analyte concentration.[8]
 - Add a suitable extraction solvent. A common choice is methanol or a mixture of methanol and acetonitrile (e.g., 1:1 v/v).[9][10]
 - Vortex the mixture vigorously to ensure thorough mixing and dispersion of the sample.
 - Perform ultrasonic extraction for approximately 10-15 minutes to enhance extraction efficiency.[11]
 - Centrifuge the sample to pellet solid matrix components.
 - Carefully collect the supernatant.
 - For cleaner samples, a filtration step through a 0.22 μm syringe filter may be sufficient. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[12]
 [13]
- 2. Chromatographic Separation:
- Objective: To separate the target parabens from each other and from matrix interferences.
- Typical Conditions:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient elution with water (often containing a small amount of formic acid or ammonium acetate for better peak shape and ionization) and an organic solvent like acetonitrile or methanol.



- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Injection Volume: 5-10 μL.
- 3. Mass Spectrometric Detection:
- Objective: To detect and quantify the target parabens and the internal standard.
- Typical Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for parabens.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and the internal standard.
 - Data Analysis: The concentration of the target parabens is determined by calculating the
 ratio of the analyte peak area to the internal standard (Butylparaben-d9) peak area and
 comparing this to a calibration curve prepared with known concentrations of the analytes
 and a constant concentration of the internal standard.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Paraben Analysis

This protocol outlines a general procedure for the analysis of parabens using GC-MS with **Butylparaben-d9** as an internal standard. Derivatization is often employed to improve the volatility and chromatographic behavior of the parabens.

- 1. Sample Preparation, Extraction, and Derivatization:
- Objective: To extract the parabens, add the internal standard, and derivatize them for GC analysis.
- Procedure:



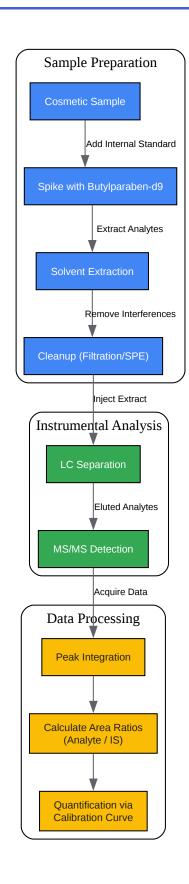
- Follow the same extraction procedure as described for the LC-MS method (steps 1.1 to 1.7).
- After obtaining the extract, evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).
- Add a derivatizing agent. A common choice is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heat the mixture (e.g., at 60-70°C for 30 minutes) to complete the derivatization reaction.
- 2. Chromatographic Separation:
- Objective: To separate the derivatized parabens.
- Typical Conditions:
 - Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is commonly used.
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: A temperature gradient is used to achieve good separation of the analytes. For example, start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C).
 - Injection Mode: Splitless injection is often used for trace analysis.
- 3. Mass Spectrometric Detection:
- Objective: To detect and quantify the derivatized parabens and the internal standard.
- Typical Conditions:
 - Ionization Mode: Electron Ionization (EI).



- Detection Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions for each derivatized analyte and the internal standard, providing high sensitivity and selectivity.
- Data Analysis: Similar to the LC-MS method, quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, referenced against a calibration curve.[14]

Mandatory Visualizations Experimental Workflow for Paraben Quantification using Butylparaben-d9



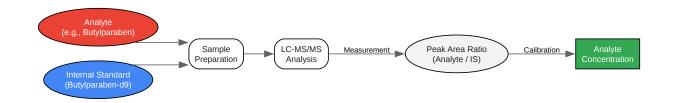


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Caption: Workflow for the quantitative analysis of parabens using **Butylparaben-d9** as an internal standard.

Logical Relationship in Quantitative Analysis



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Caption: Logical relationship for quantification using an internal standard.

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